molecular formula C16H10N2O2S2 B2619606 5-(furan-2-yl)-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 315684-77-6

5-(furan-2-yl)-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B2619606
CAS RN: 315684-77-6
M. Wt: 326.39
InChI Key: YWFGYJDCCFPAJU-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, also known as FPSP, is a synthetic compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in

Scientific Research Applications

Protein Kinase Inhibitors for Cancer Treatment

Pyrimidine and its fused derivatives, including furo[2,3-d]pyrimidine compounds, have received much interest due to their diverse biological potential . These compounds exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Anticancer Agents

These compounds have shown promising anticancer activity. They inhibit certain receptors and signaling pathways which stimulate tumor cell growth . This strategy for cancer treatment compromises the use of selective tumor drugs called molecular targeted therapies .

Inhibition of Cell Proliferation

Some pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and evaluated for their inhibition of cell proliferation with MCF-7 and HCT116 human cancer cell lines .

Antimicrobial Activity

The in vitro activities of the newly synthesized compounds were conducted against microbial species, including Gram-positive and Gram-negative bacteria and fungi .

Necroptosis Inhibition

This compound potently inhibited RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM, and also showed good kinase selectivity . It could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .

Attenuation of Tumor-Induced Necrotic Cell Death

This compound could attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .

properties

IUPAC Name

5-(furan-2-yl)-3-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2S2/c19-15-13-11(12-7-4-8-20-12)9-22-14(13)17-16(21)18(15)10-5-2-1-3-6-10/h1-9H,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFGYJDCCFPAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(furan-2-yl)-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

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